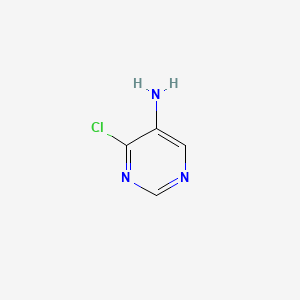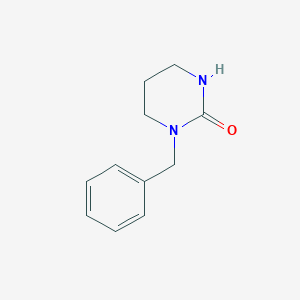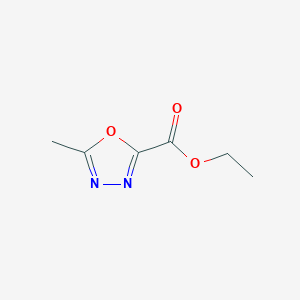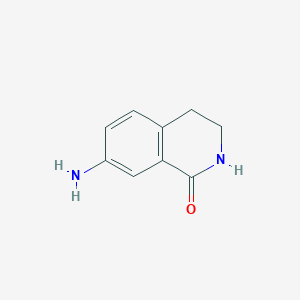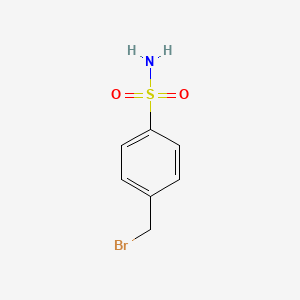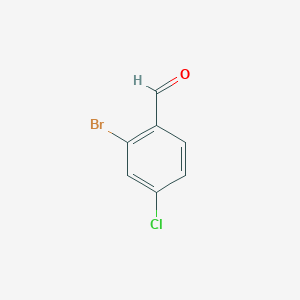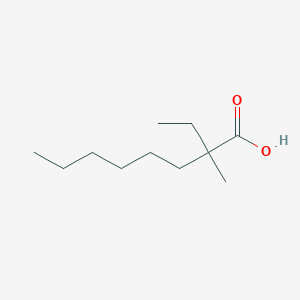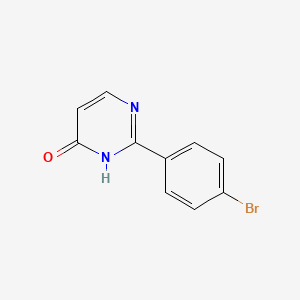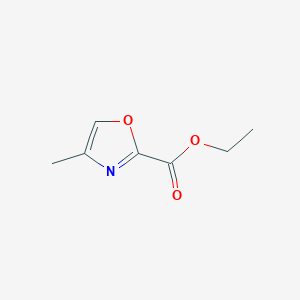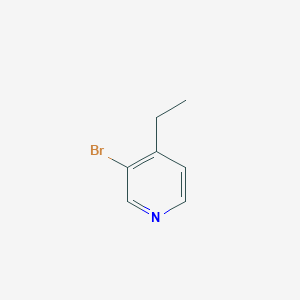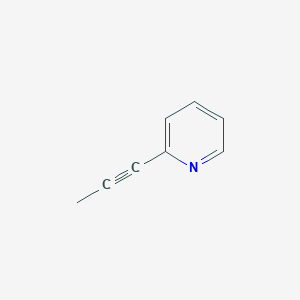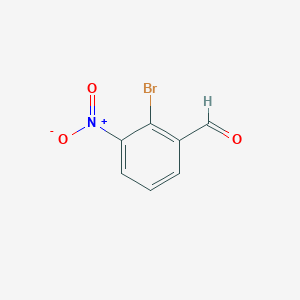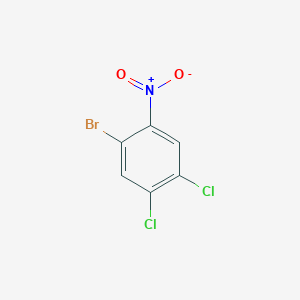![molecular formula C7H15NOSi B1282447 2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile CAS No. 18296-11-2](/img/structure/B1282447.png)
2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile
Vue d'ensemble
Description
Reactivity Studies of 3,3-Bis(trimethylsilyl)-2-methyl-1-propene
The study of 3,3-bis(trimethylsilyl)-2-methyl-1-propene's reactivity reveals its potential in Lewis acid-catalyzed allylation reactions. This compound, which can be prepared from E- or Z-alkenyl bromides, exhibits a preference for ene reactions with aldehydes in the presence of BF3.OEt2, leading to the formation of alcohol 2. When subjected to stronger Lewis acids in methylene chloride, it undergoes Sakurai allylation reactions, exclusively yielding E-trisubstituted alkenylsilanes 3 .
Synthetic Equivalent of Parent Cross-Conjugated Hexatriene
2-Trimethylsilylethyl-1,3-butadiene serves as a synthetic equivalent to 3-methylene-1,4-pentadiene, also known as parent dendralene. This compound is synthesized through a cross-coupling reaction of the Grignard reagent of 3-bromo-3-butenyltrimethylsilane with vinyl bromide, catalyzed by a nickel-phosphine complex. It is particularly useful for consecutive Diels-Alder reactions, demonstrating its versatility in synthetic chemistry .
Synthesis and Reactions of Methyl (Trimethylsilylmethyl)acetylenecarboxylate
Methyl (trimethylsilylmethyl)acetylenecarboxylate is a key compound in the preparation of di-exo-methylene derivatives of isoxazolines. It reacts with nitrile oxides to form cycloadducts, which are isoxazoles. These cycloadducts can be reduced and acetylated to yield 4-acetoxy methyl-5-(trimethylsilylmethyl)isoxazoles. A subsequent fluoride ion-promoted 1,4-elimination reaction in the presence of dienophiles facilitates the synthesis of fused isoxazoles .
Synthesis of B-2-(1-trimethylsilyl-1-alkyl)-1,3,2-dioxaborinanes
(Z)-1-Trimethylsilyl-1-alkenes, prepared by hydroboration of corresponding 1-trimethylsilyl-1-alkynes and protonolysis with acetic acid, react with dibromoborane-methyl sulfide complex in dichloromethane. The resulting solution, when treated with 1,3-propane diol, yields gem-dimetalloalkanes containing boron and silicon. These alpha-trimethylsilylalkylboronate esters, after purification by vacuum distillation, can be selectively oxidized with alkaline hydrogen peroxide to produce alcohols containing the trimethylsilyl group .
Applications De Recherche Scientifique
Intramolecular Cyclization and Heterocycles Synthesis
- 2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile derivatives play a role in intramolecular cyclization, forming bicyclo[3.1.0]hexene structures (Gimazetdinov et al., 2017).
- These compounds are key in synthesizing various heterocyclic systems such as imidazole derivatives, oxazoles, and isothiazoles (Drabina & Sedlák, 2012).
Polymer Science and Gas Permeation
- In polymer science, derivatives of 2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile, like PTMSDPA, demonstrate unique gas permeation properties, useful in applications like separation technologies (Toy et al., 2000).
Organic Synthesis and Catalysis
- This compound is utilized in organic synthesis, such as in the cyanation of aldehydes and ketones, showcasing its role as a catalyst (Wang & Tian, 2007).
- It's also involved in Michael Addition reactions with organomagnesiums or organolithiums, leading to various organic synthesis applications (Tanaka et al., 1990).
Medicinal Chemistry and Antiviral Applications
- In the field of medicinal chemistry, 2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile derivatives have been used in the preparation of potent antiviral agents, such as 9-[(2-hydroxyethoxy)methyl]guanine (Barrio et al., 1980).
Gas Phase Chemistry
- The interaction of this compound in the gas phase, especially under chemical ionization conditions, has been studied for understanding its stability and fragmentation patterns (Kadentsev et al., 1997).
Safety And Hazards
The compound has several hazard statements including H226, H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as being flammable, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-methyl-2-trimethylsilyloxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOSi/c1-7(2,6-8)9-10(3,4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWNMNFMYXUNHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513122 | |
| Record name | 2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile | |
CAS RN |
18296-11-2 | |
| Record name | 2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)
